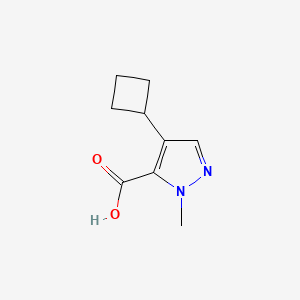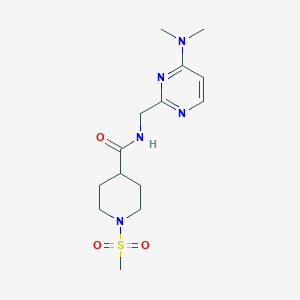![molecular formula C22H16N2O3S B2698417 Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate CAS No. 361172-86-3](/img/structure/B2698417.png)
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by its fusion with the acenaphthene moiety. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the fusion steps and continuous flow reactors for the esterification process. The use of catalysts and solvents would be carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like thiazole itself and its various substituted forms.
Acenaphthene derivatives: Compounds featuring the acenaphthene moiety, such as acenaphthenequinone.
Uniqueness
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is unique due to its specific combination of a thiazole ring and an acenaphthene moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHDQURXXDFZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B2698335.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
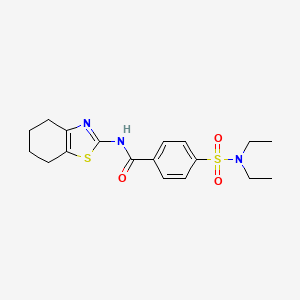

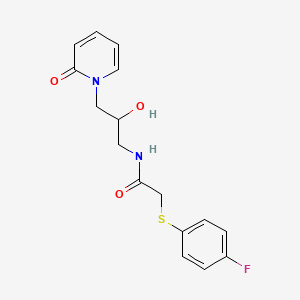
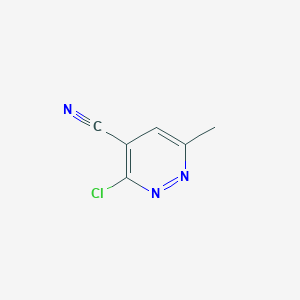
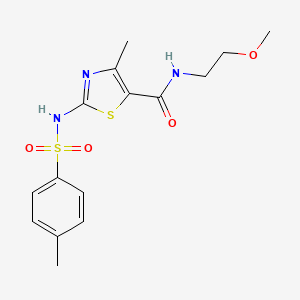
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)
![1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2698347.png)
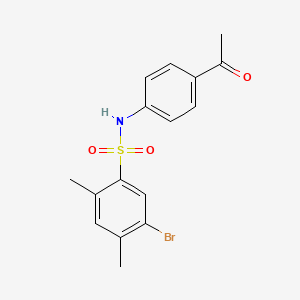
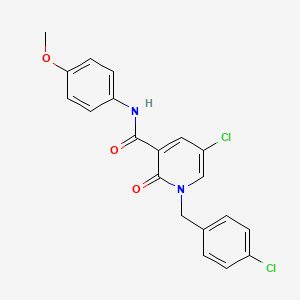
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
